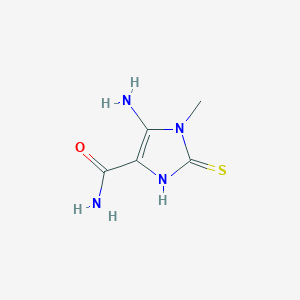

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-methyl-2-sulfanylidene-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-9-3(6)2(4(7)10)8-5(9)11/h6H2,1H3,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKNJHKYEJNMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(NC1=S)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388267 | |

| Record name | 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52868-67-4 | |

| Record name | 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: A Molecule of Untapped Potential

This guide provides a comprehensive technical overview of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide (CAS 52868-67-4), a heterocyclic compound with significant potential in drug discovery and biochemical research. While this molecule is commercially available for research purposes, it remains a largely unexplored entity in scientific literature.[1][2][3] This document aims to bridge that gap by synthesizing its known properties with predictive insights based on its structural motifs and the established activities of related compounds. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for investigating its therapeutic and scientific promise.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of a compound is the bedrock of any scientific investigation. This compound is a substituted imidazole, a class of heterocycles renowned for its broad pharmacological significance.[4][5][6] Its structure integrates several key functional groups that suggest a rich chemical reactivity and diverse potential for biological interactions: a primary amine, a carboxamide, a thiol (mercapto) group, and a methylated imidazole core.

The presence of the mercapto group suggests the molecule exists in a tautomeric equilibrium with its thione form, 5-amino-1-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide. This is a critical consideration for mechanism-of-action studies, as the thiol form is a potent nucleophile and metal chelator, while the thione form presents different hydrogen bonding capabilities.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 52868-67-4 | [2] |

| Molecular Formula | C₅H₈N₄OS | [2] |

| Molecular Weight | 172.21 g/mol | [2] |

| Physical Form | Solid | [2] |

| InChI Key | MPKNJHKYEJNMND-UHFFFAOYSA-N | [2] |

| SMILES | SC1=NC(C(N)=O)=C(N)N1C | [2] |

| Hazard Classification | Acute Toxicity 4 (Oral) | [2] |

Proposed Synthesis Strategy: A Rational Approach

A reliable synthetic route is paramount for enabling robust research. While a specific, published synthesis for this compound is not documented in peer-reviewed literature, a logical and efficient pathway can be proposed based on established methods for synthesizing related 2-mercaptoimidazole and 2-mercaptobenzimidazole derivatives.[8][9][10]

The most plausible approach involves the cyclization of a substituted aminonitrile precursor with a thiocarbonyl source. The key starting material would be 2-amino-2-cyano-N-methylacetamide . The proposed workflow is as follows:

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-Amino-2-cyano-N-methylacetamide (Precursor)

-

Causality: The synthesis begins with readily available starting materials to construct the acyclic precursor containing all the necessary atoms for the final imidazole ring. Each step should be monitored by TLC and the product characterized by ¹H NMR and MS to ensure purity before proceeding.

-

Methylation of Glycine: N-methylation of glycine to produce sarcosine.

-

Amidation: Conversion of sarcosine to N-methylglycinamide using a standard peptide coupling reagent (e.g., DCC/HOBt) or by forming the acid chloride followed by reaction with ammonia.

-

Cyanation: Introduction of the nitrile group. This is the most challenging step and may proceed via an α-halogenation of the amide followed by displacement with a cyanide salt, or through a Strecker-type synthesis.

Step 2: Cyclization to form the Imidazole Ring

-

Causality: This is the key ring-forming step. The use of an acid catalyst facilitates the intramolecular cyclization of the amino group onto the nitrile, which is activated by the thiocyanate. The choice of thiocarbonyl source (e.g., KSCN or carbon disulfide) is critical; thiocyanates often provide a milder and more direct route.

-

Dissolve the precursor (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Add potassium thiocyanate (KSCN, 1.1 eq) and a catalytic amount of a strong acid (e.g., HCl).

-

Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

-

Causality: The purification protocol is designed to isolate the target compound from unreacted starting materials and byproducts. A pH adjustment is often necessary to precipitate the product, which is expected to have amphoteric properties.

-

Neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to a pH of ~7.

-

The crude product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and then a non-polar solvent like diethyl ether.

-

If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue using column chromatography (silica gel, with a mobile phase such as dichloromethane/methanol or ethyl acetate/hexane) or recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the final product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm its structure and purity.

Predicted Biological Activity and Therapeutic Potential: An Expert's Perspective

The true value of a novel compound lies in its potential biological applications. Based on its structural features and the activities of analogous molecules, we can project several promising avenues for investigation.

Antimicrobial and Antifungal Activity

The 2-mercaptoimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[10][11][12][13][14] Numerous derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.

-

Mechanism Insight: The proposed mechanism often involves the inhibition of essential metalloenzymes within the pathogen.[11] For fungi, a key target is the enzyme 14α-demethylase, a cytochrome P450 enzyme crucial for ergosterol biosynthesis. The nitrogen atoms and the sulfur of the mercapto group can coordinate with the heme iron in the enzyme's active site, disrupting its function and arresting fungal growth.[11]

-

Experimental Validation: A logical first step would be to screen this compound against a panel of clinically relevant microbes, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus), using standard broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition: A Potential Tyrosinase Inhibitor

Structurally similar 2-mercaptobenzimidazoles have been identified as highly potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis and enzymatic browning in fruits and vegetables.[8] This activity is highly relevant for applications in cosmetics (skin lightening agents) and food preservation.

-

Mechanism Insight: Tyrosinase is a copper-containing enzyme. The mercapto group is a strong chelator of copper ions. It is hypothesized that the inhibitor binds to the dicopper center in the active site of tyrosinase, rendering it catalytically inactive. The rest of the molecule's structure contributes to the affinity and specificity of this binding.

-

Experimental Validation: The inhibitory activity against mushroom tyrosinase can be readily assessed using a spectrophotometric assay with L-DOPA as a substrate. Kinetic studies can then be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).

Caption: Postulated mechanism for tyrosinase inhibition.

Anticancer Potential: Targeting Kinase Pathways

The 5-amino-1H-imidazole-4-carboxamide core is present in molecules with demonstrated anticancer activity. For instance, a derivative known as ICA-1s has been shown to be a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers, including prostate cancer.[15] ICA-1s was effective at reducing tumor growth in preclinical models.[15]

-

Rationale for Investigation: The structural similarity between our target compound and the core of ICA-1s provides a strong rationale for screening it against a panel of cancer cell lines, particularly those known to be dependent on PKC-ι signaling. The N-methylation and the 2-mercapto group represent novel substitutions that could modulate potency, selectivity, or pharmacokinetic properties compared to known inhibitors.

-

Experimental Workflow:

-

Cell Viability Assays: Initial screening using MTT or similar assays against various cancer cell lines (e.g., DU-145 for prostate, MCF-7 for breast) to determine the half-maximal inhibitory concentration (IC₅₀).

-

Kinase Profiling: If significant antiproliferative activity is observed, perform in vitro kinase assays to assess its inhibitory activity against PKC-ι and a panel of other kinases to determine its selectivity.

-

Mechanism of Action Studies: Investigate downstream effects of target inhibition, such as induction of apoptosis (e.g., via Annexin V staining) and cell cycle arrest (e.g., via flow cytometry).

-

Conclusion and Future Directions

This compound is a compound at the frontier of discovery. While direct experimental data is sparse, a thorough analysis of its chemical structure and the activities of its analogues reveals a molecule of significant scientific interest. Its potential as an antimicrobial agent, an enzyme inhibitor, and a modulator of kinase signaling pathways makes it a compelling candidate for further research.

This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. It is our expert assessment that the most promising initial research directions are in the fields of antimicrobial discovery and as a potential inhibitor of metalloenzymes like tyrosinase. We strongly encourage the scientific community to undertake the investigation of this molecule, as the exploration of such novel chemical matter is essential for the advancement of medicine and technology.

References

-

Jeon, H., et al. (2022). Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. MDPI. Available at: [Link]

-

Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. Available at: [Link]

-

Singh, R., & Rani, N. (2018). Molecular Modeling Investigation of Some New 2-mercaptoimidazoles. PubMed. Available at: [Link]

-

Al-Ghorbani, M., et al. (2017). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. Available at: [Link]

-

Gouda, M. A., et al. (2018). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 5-amino-2-methyl-1H-imidazole-4-carboxamide. PubChem. Available at: [Link]

-

Khan, F. A., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. Available at: [Link]

-

Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Al-Dhfyan, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

ResearchGate. (2018). Molecular Modeling Investigation of Some New 2-mercaptoimidazoles. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Mercaptobenzimidazole in Pharmaceutical Synthesis. pharmachemical.com. Available at: [Link]

-

Matvieieva, N. A., & Yarnykh, T. G. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Rani, N., & Singh, R. (2019). Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of New 2-mercaptoimidazoles (Series-III). Bentham Science Publishers. Available at: [Link]

-

Causey, C. P., et al. (2019). Preclinical Testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: A Potent Protein Kinase C-ι Inhibitor as a Potential Prostate Carcinoma Therapeutic. PubMed. Available at: [Link]

-

Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Available at: [Link]

-

Permanasari, Y. D., et al. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. Available at: [Link]

-

Yin, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. ACS Publications. Available at: [Link]

-

Shrivastava, T. P., et al. (2013). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. PubMed. Available at: [Link]

-

American Chemical Society. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. ACS Publications. Available at: [Link]

-

ResearchGate. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (1991). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. RSC Publishing. Available at: [Link]

-

Semantic Scholar. (1991). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Semantic Scholar. Available at: [Link]

- Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. Google Patents.

-

PubMed. (1987). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. PubMed. Available at: [Link]

-

PubMed. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. PubMed. Available at: [Link]

-

MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]

Sources

- 1. crescentchemical.com [crescentchemical.com]

- 2. This compound DiscoveryCPR 52868-67-4 [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. rjptonline.org [rjptonline.org]

- 7. 5-amino-2-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 283576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijmrhs.com [ijmrhs.com]

- 10. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 11. Molecular Modeling Investigation of Some New 2-mercaptoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: Synthesis, Structure, and Potential Applications

This guide provides a comprehensive technical overview of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide, a substituted imidazole derivative. While this compound is commercially available for research purposes, detailed characterization and application data in peer-reviewed literature are scarce. Therefore, this document synthesizes information from related, well-studied analogs and established principles of organic chemistry to present a scientifically grounded guide for researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route, expected structural and physicochemical properties, and potential applications based on the rich chemistry of the imidazole scaffold.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutic agents. A notable analog, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), is a key intermediate in purine biosynthesis and an activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis[1]. The structural similarity of this compound to such vital biological molecules suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These are based on commercially available data and computational predictions.

| Property | Value | Source |

| CAS Number | 52868-67-4 | |

| Molecular Formula | C₅H₈N₄OS | |

| Molecular Weight | 172.21 g/mol | |

| Appearance | Solid | |

| SMILES | CN1C(=C(NC1=S)C(=O)N)N | [2] |

| InChI | InChI=1S/C5H8N4OS/c1-9-3(6)2(4(7)10)8-5(9)11/h6H2,1H3,(H2,7,10)(H,8,11) | [2] |

Molecular Structure Diagram

Caption: Proposed synthetic workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Amino-1-methyl-1H-imidazole-4-carbonitrile

This initial step involves the cyclization to form the substituted imidazole ring. A common method for this is the reaction of diaminomaleonitrile with an appropriate orthoester and a primary amine.

-

Reactants:

-

Diaminomaleonitrile

-

Triethyl orthoformate

-

Methylamine (40% in water)

-

Acetic acid (glacial)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve diaminomaleonitrile in a suitable solvent such as ethanol.

-

Add an excess of triethyl orthoformate and a catalytic amount of glacial acetic acid.

-

Slowly add methylamine solution to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-amino-1-methyl-1H-imidazole-4-carbonitrile.

-

Step 2: Hydrolysis to 5-Amino-1-methyl-1H-imidazole-4-carboxamide

The nitrile group is then hydrolyzed to a carboxamide group, a standard transformation in organic synthesis.

-

Reactants:

-

5-Amino-1-methyl-1H-imidazole-4-carbonitrile

-

Sulfuric acid (concentrated)

-

Water

-

-

Procedure:

-

Carefully add the 5-amino-1-methyl-1H-imidazole-4-carbonitrile to concentrated sulfuric acid, maintaining a low temperature with an ice bath.

-

Stir the mixture at room temperature for a specified period until the hydrolysis is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 5-amino-1-methyl-1H-imidazole-4-carboxamide.

-

Step 3: Introduction of the Thiol Group

The final step involves the introduction of the 2-mercapto group. This can be achieved through a variety of methods, including reaction with a thiocyanate followed by hydrolysis.

-

Reactants:

-

5-Amino-1-methyl-1H-imidazole-4-carboxamide

-

Potassium thiocyanate

-

Hydrochloric acid (concentrated)

-

-

Procedure:

-

Suspend 5-amino-1-methyl-1H-imidazole-4-carboxamide in a suitable solvent.

-

Add potassium thiocyanate and concentrated hydrochloric acid.

-

Heat the mixture to reflux. The reaction involves the formation of a 2-thiocyano intermediate, which then undergoes cyclization and rearrangement.

-

After the reaction is complete, cool the mixture and neutralize with a suitable base to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product, this compound.

-

Structural Elucidation: Expected Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons, two broad singlets for the amino and amide protons, and a signal for the thiol proton. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: The carbon NMR would display five distinct signals corresponding to the methyl carbon, the two sp² carbons of the imidazole ring, the carboxamide carbon, and the thione carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino and amide groups, C=O stretching of the amide, and C=S stretching of the thioamide.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (172.21 g/mol ).

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest several potential avenues for its application in drug discovery.

-

Anticancer Agents: The 5-aminoimidazole-4-carboxamide core is a key component of the anticancer drug dacarbazine and its orally active analog temozolomide. This suggests that derivatives of the title compound could be explored for their potential as cytotoxic agents.

-

Antimicrobial Agents: Imidazole derivatives are known to possess a broad spectrum of antimicrobial activity. The presence of a thiol group can enhance this activity, making this compound a candidate for the development of new antibacterial and antifungal agents.[3]

-

Enzyme Inhibition: The imidazole and thiol groups can act as ligands for metal ions in the active sites of metalloenzymes, suggesting potential as enzyme inhibitors. For instance, derivatives of 2-mercaptoimidazole have been investigated as inhibitors of various enzymes.

-

AMPK Activation: Given its structural similarity to AICAR, it is plausible that this molecule or its derivatives could interact with AMPK, although this would require experimental validation.

Logical Relationship of the Scaffold to Potential Biological Activity

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

Introduction

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is a substituted imidazole derivative that serves as a valuable heterocyclic building block in medicinal and synthetic chemistry. Its unique arrangement of functional groups—a primary amine, a mercaptan (thiol), a carboxamide, and a methylated imidazole core—imparts a distinct profile of reactivity and physical characteristics. For researchers in drug development, understanding these core properties is not merely an academic exercise; it is the foundation for designing rational synthesis routes, formulating stable drug products, and predicting biological interactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offers expert insights into their implications, and presents a detailed protocol for a foundational characterization experiment.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the first step in any scientific investigation. The structural and identifying information for this compound is summarized below.

Molecular Structure Diagram

The spatial arrangement of atoms and functional groups is visualized below. The structure features a pentagonal imidazole ring, with a methyl group on one nitrogen, and amino, carboxamide, and mercapto groups at positions 5, 4, and 2, respectively.

Caption: 2D structure of this compound.

Compound Identifiers

A consolidated list of key identifiers is crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 5-Amino-1-methyl-2-sulfanyl-1H-imidazole-4-carboxamide | N/A |

| CAS Number | 52868-67-4 | [1][2][3][4] |

| Molecular Formula | C₅H₈N₄OS | [1][3][4] |

| Molecular Weight | 172.21 g/mol | [1][3] |

| InChI Key | MPKNJHKYEJNMND-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CN1C(=S)N=C(C1=C(N)C(=O)N) | [1][3] |

| Synonyms | 5-Amino-1-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide, NSC667940 | [4] |

Physicochemical Properties

The physical properties of a molecule dictate its behavior in various environments, influencing everything from its state at room temperature to its dissolution rate in a formulation. Much of the available data for this specific compound is based on computational predictions, which provide valuable estimates but should be confirmed experimentally for critical applications.

| Property | Value | Type | Source |

| Appearance | Solid | Experimental | [1] |

| Boiling Point | 321.1 °C at 760 mmHg | Predicted | [4] |

| Density | 1.55 g/cm³ | Predicted | [4] |

| Flash Point | 148 °C | Predicted | [4] |

| Refractive Index | 1.741 | Predicted | [4] |

| Solubility | No experimental data available. | N/A | [5] |

Expert Insight: The high predicted boiling point and density are consistent with a molecule containing multiple polar functional groups capable of strong intermolecular hydrogen bonding (amine, amide, thiol) and dipole-dipole interactions. While experimental solubility data is absent, the presence of these polar groups suggests likely solubility in polar protic solvents like water (especially at acidic or basic pH), methanol, and ethanol, and poor solubility in nonpolar solvents like hexanes or toluene. For drug development, confirming aqueous solubility is a critical first step, as it directly impacts bioavailability.

Chemical Properties and Reactivity Profile

The molecule's utility as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Mercapto (Thiol) Group (-SH): This is arguably the most reactive site. It is weakly acidic and can be deprotonated to form a thiolate anion, which is a potent nucleophile. This allows for S-alkylation, S-acylation, and formation of disulfide bonds via oxidation. From a drug development perspective, the thiol group presents both an opportunity for covalent modification and a stability challenge, as it is susceptible to oxidation.

-

Amino Group (-NH₂): This is a primary amine, which is basic and nucleophilic. It can be acylated, alkylated, or undergo reactions common to aromatic amines. Its basicity will contribute significantly to the molecule's pKa profile.

-

Imidazole Ring: The imidazole ring is an aromatic heterocycle. The nitrogen atoms can act as bases or nucleophiles. The ring itself can potentially undergo electrophilic substitution, though the existing substituents will direct the position of such reactions.

-

Carboxamide Group (-CONH₂): The amide is a relatively stable functional group but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.

Stability and Storage: Given the susceptibility of the thiol group to air oxidation, long-term storage should be under an inert atmosphere (e.g., argon or nitrogen). One supplier notes a shelf life of 1095 days, though specific storage conditions were not detailed[5]. Based on the structure of the related compound 5-Amino-1H-imidazole-4-carboxamide, refrigeration (0-10°C) is recommended to minimize degradation.

Safety Profile: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), indicated by the H302 hazard statement[1][5]. Standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat, should be employed during handling. It is considered a combustible solid[1].

Experimental Protocol: Determination of Thermodynamic Aqueous Solubility

Causality Behind This Protocol: Thermodynamic solubility is a fundamental parameter that defines the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions. It is a critical determinant of a drug candidate's absorption and bioavailability. The shake-flask method described here is the gold-standard for its accuracy and direct measurement of equilibrium. High-Performance Liquid Chromatography (HPLC) is chosen for quantification due to its high sensitivity, specificity, and ability to separate the parent compound from any potential degradants.

Workflow Diagram

Caption: Workflow for determining thermodynamic aqueous solubility via the shake-flask method.

Step-by-Step Methodology

-

Preparation of Standards: Accurately prepare a 1 mg/mL stock solution of the title compound in a suitable organic solvent (e.g., DMSO). From this stock, create a series of calibration standards in phosphate-buffered saline (PBS) at pH 7.4, ranging from approximately 0.1 µg/mL to 100 µg/mL.

-

Expertise Note: Using a buffer at physiological pH (7.4) is critical for drug development as it mimics biological conditions.

-

-

Sample Preparation: Add an excess of solid compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.

-

Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment at 25°C. Allow the slurry to equilibrate for 24 hours.

-

Trustworthiness Note: A 24-hour incubation is a standard duration to ensure that the system reaches thermodynamic equilibrium, making the measurement robust and reproducible.

-

-

Phase Separation: After 24 hours, remove the vial and centrifuge it at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining particulates, filter this aliquot through a 0.22 µm syringe filter (low-binding PVDF is recommended).

-

Expertise Note: This filtration step is crucial to prevent undissolved microparticles from entering the HPLC system, which would artificially inflate the solubility measurement.

-

-

Quantification: Dilute the filtered supernatant with PBS to fall within the linear range of the calibration curve. Analyze the calibration standards and the diluted sample via a validated HPLC-UV method.

-

Calculation: Determine the concentration of the compound in the diluted sample by interpolating from the standard curve. Multiply this value by the dilution factor to obtain the final thermodynamic solubility.

Relevance in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound are not widely documented, its structural relatives are of great importance. The core molecule, 5-Aminoimidazole-4-carboxamide (AICA), is a key intermediate in the de novo synthesis of purines[6]. Its riboside derivative, AICAR, is an AMP-activated protein kinase (AMPK) activator with applications in metabolic disease and ophthalmology research[7].

Furthermore, the closely related compound 5-Amino-1H-imidazole-4-carboxamide serves as a critical precursor in the industrial synthesis of Temozolomide, an essential chemotherapy agent for treating brain tumors[8][9]. This established synthetic lineage strongly suggests that the title compound is investigated primarily as a versatile intermediate. Its functional groups allow for diverse chemical modifications to build libraries of novel compounds for screening against various therapeutic targets.

Conclusion

This compound is a multifunctional chemical entity whose value lies in its potential as a synthetic scaffold. While comprehensive experimental data on its properties is sparse, its structure provides clear indicators of its chemical behavior: a reactive thiol group prone to oxidation, a nucleophilic amino group, and a polar nature suggesting solubility in protic solvents. For researchers, this compound represents a starting point for chemical exploration. The key to unlocking its potential lies in the rigorous, systematic characterization of its fundamental properties, such as the aqueous solubility protocol detailed herein, which forms the bedrock of successful drug discovery and development programs.

References

-

5-amino-2-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 283576. PubChem. [Link]

-

This compound. Amerigo Scientific. [Link]

-

5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679. PubChem. [Link]

-

Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. [Link]

-

Exploring 5-Amino-1H-Imidazole-4-Carboxamide Hydrochloride: Properties and Applications. LinkedIn. [Link]

-

CAS#:72-40-2 | 5-Amino-1H-imidazole-4-carboxamide hydrochloride. Chemsrc. [Link]

-

This compound. PubChemLite. [Link]

-

Showing metabocard for 5-Aminoimidazole-4-carboxamide (HMDB0003192). Human Metabolome Database. [Link]

-

1,6-Diaminohexane-1,1,6,6-d4. PubChem. [Link]

-

The Crucial Role of 5-Amino-1H-imidazole-4-carboxamide Hydrochloride in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. PubMed. [Link]

-

Effect of Topical 5-Aminoimidazole-4-carboxamide-1-β-d-Ribofuranoside in a Mouse Model of Experimental Dry Eye. PubMed. [Link]

Sources

- 1. This compound DiscoveryCPR 52868-67-4 [sigmaaldrich.com]

- 2. This compound [cymitquimica.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. echemi.com [echemi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Topical 5-Aminoimidazole-4-carboxamide-1-β-d-Ribofuranoside in a Mouse Model of Experimental Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

Abstract: This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the retrosynthetic logic, reaction mechanisms, a step-by-step experimental protocol, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure experimental success and safety.

Introduction and Strategic Importance

This compound is a substituted imidazole derivative. The imidazole core is a crucial pharmacophore found in numerous biologically active compounds, including antifungal and anticancer agents.[1] The specific substitution pattern of this molecule—an amino group at C5, a carboxamide at C4, a methyl group at N1, and a mercapto group at C2—provides multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex therapeutic agents.

This guide focuses on a robust and well-documented synthetic approach, emphasizing the causality behind experimental choices to provide a self-validating and reproducible protocol.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The imidazole ring can be constructed from acyclic precursors. A key disconnection breaks the C4-C5 and N1-C5 bonds, leading back to a reactive intermediate derived from an α-amino nitrile and an isothiocyanate. This approach is advantageous as it builds the core imidazole structure with the desired substituents in a highly convergent manner.

The chosen forward synthesis pathway involves the cyclization of an N-cyano-N'-methyl derivative of 2-aminoacetamide with a suitable reagent or, more directly, the reaction between 2-amino-2-cyanoacetamide and methyl isothiocyanate. This latter route is often preferred due to the commercial availability of starting materials and the efficiency of the cyclization step.

Primary Synthesis Pathway: From α-Amino-α-cyanoacetamide and Methyl Isothiocyanate

This pathway is one of the most efficient methods for constructing the desired imidazole ring system. It involves the reaction of 2-amino-2-cyanoacetamide with methyl isothiocyanate, which undergoes a base-catalyzed cyclization to form the target molecule.

Overall Reaction Scheme

Caption: Overall synthesis scheme for the target compound.

Mechanistic Insights

The reaction proceeds through a multi-step mechanism initiated by the nucleophilic attack of the primary amine of 2-amino-2-cyanoacetamide on the electrophilic carbon of methyl isothiocyanate.

-

Thioureido Intermediate Formation: The initial step is the formation of a thiourea derivative. The amino group of 2-amino-2-cyanoacetamide attacks the central carbon of the isothiocyanate.

-

Base-Catalyzed Cyclization: In the presence of a base (e.g., pyridine or a tertiary amine), the acidic proton on the nitrogen of the newly formed thiourea is abstracted. The resulting anion then undergoes an intramolecular cyclization by attacking the nitrile carbon.

-

Tautomerization: The cyclized intermediate rapidly tautomerizes to form the more stable aromatic imidazole ring, yielding the final product, this compound. The mercapto group exists in equilibrium with its thione tautomer.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Amino-2-cyanoacetamide | 99.09 | 5.0 g | 50.4 | Starting Material |

| Methyl Isothiocyanate | 73.12 | 3.7 g (3.5 mL) | 50.6 | Reagent |

| Pyridine | 79.10 | 20 mL | - | Base/Solvent |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |

| Diethyl Ether | 74.12 | As needed | - | Antisolvent |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - | Acidification |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-2-cyanoacetamide (5.0 g, 50.4 mmol).

-

Solvent Addition: Add N,N-dimethylformamide (50 mL) and pyridine (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: Slowly add methyl isothiocyanate (3.5 mL, 50.6 mmol) to the reaction mixture dropwise over 10 minutes. The addition is exothermic, and a slight increase in temperature may be observed.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3).

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.

-

Acidify the aqueous solution to pH 5-6 with 1 M hydrochloric acid. A precipitate should form.

-

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether (2 x 20 mL).

-

-

Drying: Dry the crude product in a vacuum oven at 50 °C overnight to yield the crude this compound.

Rationale for Experimental Choices

-

Solvent: DMF is used as a high-boiling polar aprotic solvent to ensure all reactants remain in solution at the reaction temperature.

-

Base: Pyridine acts as both a solvent and a base to catalyze the crucial intramolecular cyclization step.

-

Temperature: Heating to 80-90 °C provides the necessary activation energy for the cyclization without causing significant decomposition of reactants or products.

-

Acidification: The product is often soluble in basic aqueous media. Acidification to a slightly acidic pH reduces its solubility, allowing for precipitation and easier isolation.

Purification and Characterization

The crude product can be purified by recrystallization to obtain a high-purity sample suitable for further use.

Purification Protocol (Recrystallization):

-

Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization Data (Expected):

| Technique | Expected Result |

| ¹H NMR | Peaks corresponding to the N-CH₃ group (singlet, ~3.5 ppm), NH₂ protons (broad singlet, ~6.5-7.5 ppm), and carboxamide NH₂ protons (two broad singlets). |

| ¹³C NMR | Resonances for the imidazole ring carbons, the methyl carbon, the carboxamide carbonyl, and the C-S (thione) carbon (~160-170 ppm). |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₅H₈N₄OS). |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C=S stretching (thione). |

Experimental Workflow and Logic

The entire process, from reaction setup to final characterization, follows a logical sequence designed to maximize yield and purity while ensuring safety.

Caption: Step-by-step workflow for synthesis and purification.

Safety and Handling

-

Methyl Isothiocyanate: This reagent is toxic, a lachrymator, and flammable. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine and DMF: These solvents are harmful. Avoid inhalation of vapors and skin contact.

-

General Precautions: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. Ensure all glassware is dry before use.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and scalable method for producing this compound. By understanding the underlying reaction mechanism and the rationale behind the chosen experimental conditions, researchers can confidently reproduce and, if necessary, adapt this protocol for their specific needs. Proper purification and rigorous characterization are essential to ensure the quality of the final compound for its application in further synthetic endeavors.

References

- Patents, G. (n.d.). EP0146228A1 - Substituted 2-mercapto-imidazoles and their preparation and use. Google Patents.

-

Synthesis of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives (5a-c). (n.d.). ResearchGate. Retrieved from [Link]

-

Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (n.d.). ACS Publications. Retrieved from [Link]

- CN107602476B - Preparation method of 2-mercapto-1-methylimidazole. (n.d.). Google Patents.

-

Maeda, S., Suzuki, M., Iwasaki, T., Matsumoto, K., & Iwasawa, Y. (1984). Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Chemical and Pharmaceutical Bulletin, 32(7), 2536–2543. Retrieved from [Link]

-

Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. (n.d.). Der Pharma Chemica. Retrieved from [Link]

- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. (n.d.). Google Patents.

-

Gupta, P. K., & Bhakuni, D. S. (1989). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. Indian Journal of Chemistry, 28B(9), 742–745. Retrieved from [Link]

-

Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89–93. Retrieved from [Link]

- US7446209B2 - Synthesis of temozolomide and analogs. (n.d.). Google Patents.

-

Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is a substituted imidazole that holds significant interest as a versatile building block in medicinal chemistry and drug development. Its scaffold, featuring amino, mercapto, and carboxamide functional groups, provides multiple points for further chemical modification, making it a valuable precursor for the synthesis of a diverse range of bioactive molecules. Notably, related aminoimidazole carboxamide structures are key intermediates in the synthesis of purine analogs and other therapeutic agents.[1][2] This guide provides a comprehensive overview of the primary synthetic route to this target molecule, focusing on the selection of starting materials, the underlying reaction mechanism, and a detailed experimental protocol.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic analysis of this compound points to a convergent synthesis strategy. The imidazole ring can be constructed from acyclic precursors that provide the necessary carbon and nitrogen atoms. The most direct and efficient approach involves the reaction of a 1,2-diamino compound with a reagent that can form the C2-N1-C5 portion of the ring, incorporating the methyl and mercapto groups.

This analysis identifies two primary starting materials:

-

Diaminomaleonitrile (DAMN) : This commercially available compound serves as the C4-C5 backbone of the imidazole ring, providing the vicinal amino groups and the precursor to the C4-carboxamide. DAMN is a versatile reagent in heterocyclic synthesis due to its high reactivity.[3][4]

-

Methyl Isothiocyanate (CH₃NCS) : This reagent provides the C2 carbon, the N1 nitrogen with its methyl substituent, and the sulfur atom for the 2-mercapto group. Isothiocyanates are well-established reagents for the synthesis of thiourea derivatives and subsequent cyclization to form sulfur-containing heterocycles.[5][6]

The core of the synthesis, therefore, lies in the controlled reaction between diaminomaleonitrile and methyl isothiocyanate to form an intermediate that can undergo intramolecular cyclization to the desired imidazole product.

The Primary Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound from diaminomaleonitrile and methyl isothiocyanate proceeds through a two-step sequence: initial thiourea formation followed by an intramolecular cyclization.

Step 1: Nucleophilic Addition to form N-(1,2-dicyano-2-aminovinyl)-N'-methylthiourea

The reaction is initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile on the electrophilic carbon of the isothiocyanate group in methyl isothiocyanate. This addition reaction forms a substituted thiourea intermediate, N-(1,2-dicyano-2-aminovinyl)-N'-methylthiourea. This step is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the reactants and facilitate the reaction.

Step 2: Intramolecular Cyclization and Tautomerization

The key ring-forming step is an intramolecular cyclization of the thiourea intermediate.[7] The remaining free amino group of the original diaminomaleonitrile moiety acts as a nucleophile, attacking one of the nitrile carbons. This cyclization is often promoted by a base, which deprotonates the attacking amino group, increasing its nucleophilicity. The choice of base and reaction temperature are critical parameters that can influence the rate and yield of the cyclization. Following the initial ring closure, a series of proton transfers and tautomerization leads to the formation of the aromatic imidazole ring. The final step involves the hydrolysis of one of the nitrile groups to the carboxamide, which can be achieved under the basic reaction conditions or in a subsequent work-up step.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of related substituted imidazoles.[8][9] Optimization of reaction conditions may be necessary to achieve the highest yields and purity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Diaminomaleonitrile | 108.09 | ≥98% | Sigma-Aldrich, Acros Organics, etc. |

| Methyl Isothiocyanate | 73.12 | ≥97% | Sigma-Aldrich, Acros Organics, etc. |

| Dimethylformamide (DMF), anhydrous | 73.09 | ≥99.8% | Standard chemical suppliers |

| Sodium Ethoxide (or other suitable base) | 68.05 | Reagent grade | Standard chemical suppliers |

| Hydrochloric Acid, concentrated | 36.46 | ACS grade | Standard chemical suppliers |

| Ethyl Acetate | 88.11 | ACS grade | Standard chemical suppliers |

| Hexanes | - | ACS grade | Standard chemical suppliers |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve diaminomaleonitrile (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

-

Addition of Methyl Isothiocyanate: To the stirred solution, add methyl isothiocyanate (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.

-

Thiourea Formation: Stir the reaction mixture at room temperature for 2-4 hours to ensure the complete formation of the N-(1,2-dicyano-2-aminovinyl)-N'-methylthiourea intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a solution of sodium ethoxide (1.1 eq) in ethanol or another suitable base. Heat the reaction mixture to 80-100 °C and maintain this temperature for 6-12 hours, or until TLC analysis indicates the consumption of the intermediate and the formation of the product.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Alternative Synthetic Strategies

While the reaction of diaminomaleonitrile with methyl isothiocyanate is the most direct route, other strategies for the synthesis of substituted 2-mercaptoimidazoles exist. These often involve multi-step sequences and may be advantageous if specific substitution patterns are desired that are not readily accessible through the primary route.

One such alternative involves the initial construction of a 2-aminoimidazole core, followed by the introduction of the mercapto group. For example, a 2-amino-1-methylimidazole derivative could be synthesized and then converted to the corresponding 2-mercapto derivative via a Sandmeyer-type reaction or by reaction with a sulfurizing agent. However, these routes are generally longer and may result in lower overall yields.

Another approach could involve the use of a pre-formed thiourea derivative which is then cyclized with a suitable C2 synthon. For instance, a thiourea derived from an aminocyanoacetamide could potentially be cyclized to form the desired imidazole ring.

| Synthetic Strategy | Starting Materials | Advantages | Disadvantages |

| Primary Route | Diaminomaleonitrile, Methyl Isothiocyanate | Convergent, atom-economical, uses readily available starting materials. | May require careful control of reaction conditions to avoid side products. |

| Post-functionalization | 2-Amino-1-methylimidazole derivative, Sulfurizing agent | Modular, allows for late-stage introduction of the mercapto group. | Longer synthetic sequence, may involve harsh reaction conditions. |

| Alternative Cyclization | Substituted thiourea, C2 synthon | Potentially allows for greater diversity in substitution patterns. | May require synthesis of the substituted thiourea precursor, potentially lower overall yield. |

Conclusion

The synthesis of this compound is most efficiently achieved through the reaction of diaminomaleonitrile and methyl isothiocyanate. This method is robust, relies on readily accessible starting materials, and proceeds through a well-understood mechanism of thiourea formation followed by intramolecular cyclization. The experimental protocol provided offers a solid foundation for researchers to produce this valuable synthetic intermediate. Understanding the underlying chemical principles and the key reaction parameters will enable scientists in the field of drug discovery and development to effectively utilize this versatile building block in their synthetic endeavors.

References

- Belwal, C. K., et al. (2012). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica, 4(5), 1873-1878.

- Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.

- Google Patents. (2020). Industrial production method of 4-amino-5-imidazole formamide. CN111362875A.

- Pudlo, J. S., Nassiri, M. R., & Drach, J. C. (1987). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. Journal of Medicinal Chemistry, 30(7), 1115-1119.

- Cortis, M., et al. (2011). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. European Journal of Organic Chemistry, 2011(28), 5443-5446.

- Shaaban, M. R., & El-Sayed, N. N. (2015). Cyclization reaction mechanism of cyanothioformamides 1 with carbonyl compounds.

- Dotsenko, V. V., et al. (2021). Reactions of Malononitrile Dimer with Isothiocyanates. Russian Journal of General Chemistry, 91(6), 953-962.

- Booth, B. L., et al. (1999). Synthesis of (Z)-N-(2-amino-1,2-dicyanovinyl)formamide O-alkyloximes and a study of their cyclization in the presence of base. Journal of the Chemical Society, Perkin Transactions 1, (13), 1853-1858.

- Google Patents. (2020). Preparation method of 2-mercapto-1-methylimidazole. CN107602476B.

- Dotsenko, V. V., et al. (2021). Conditions, yields and products of the reaction of malononitrile dimer 1 with isothiocyanates.

- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232.

- Mackenzie, G., Shaw, G., & Thomas, S. E. (1976). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo.

- Khodja, A. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube.

- Taha, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 76, 309-317.

- Hassan, A. A., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(5), 2963-2973.

- de la Hoz, A., et al. (2019). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules, 24(11), 2098.

- Beer, B., et al. (2021). Desired cascades for synthesizing 5‐aminoimidazole‐4‐carboxamide ribonucleotide mono‐, di‐ and tri‐phosphate (ZMP, ZDP, and ZTP). ChemBioChem, 22(12), 2118-2125.

- Khames, A. (n.d.). Ahmed KHAMES | Associate profesore | Chemistry | Research profile.

- Sharma, D., & Narasimhan, B. (2014). Reaction strategies for synthesis of imidazole derivatives: a review. Mini-Reviews in Medicinal Chemistry, 14(5), 432-451.

- Ruiz-Bermejo, M., et al. (2021). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. Polymers, 13(16), 2728.

- U.S. Patent No. 5,041,448. (1991). Preparation of 5-Hydroxymethyl-2-mercapto-1-(4-nitrobenzyl)imidazole.

- Murphy, J. A., & Sherburn, M. S. (1991). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. Tetrahedron, 47(24), 4077-4088.

- Dotsenko, V. V., et al. (2021). Reactions of Malononitrile Dimer with Isothiocyanates.

- Al-Sultani, A. A. H. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal Of Pharmaceutical Sciences, 21(1), 98-104.

- Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2215-2244.

- Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by LC-MS/MS.

- El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4), 2011-2015.

- Okuma, K., et al. (2016). Umpolung cyclization reaction of N-cinnamoylthioureas in the presence of DBU. Organic & Biomolecular Chemistry, 14(3), 853-862.

- Proença, M. F., et al. (2013). Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. European Journal of Organic Chemistry, 2013(28), 6335-6344.

- PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Umpolung cyclization reaction of N-cinnamoylthioureas in the presence of DBU - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 9. Synthesis of (Z [ ] )-N-(2-amino-1,2-dicyanovinyl)formamide O-alkyloximes and a study of their cyclization in the presence of base - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Unraveling the Mechanistic Intricacies of 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The imidazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. The specific derivative, 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide, and its analogs represent a promising class of compounds with a diverse range of potential therapeutic applications. This technical guide provides an in-depth exploration of the known and inferred mechanisms of action of these derivatives, drawing upon a comprehensive analysis of existing scientific literature. While direct mechanistic studies on the titular compound are nascent, a wealth of data on closely related structures allows for a robust, deductive understanding of their potential biological targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical space for the discovery of novel therapeutics.

Introduction: The Imidazole-4-Carboxamide Core - A Versatile Pharmacophore

The 5-aminoimidazole-4-carboxamide moiety is a fundamental building block in biochemistry, most notably as its riboside derivative, AICAR (5-aminoimidazole-4-carboxamide riboside), an intermediate in de novo purine biosynthesis. AICAR is widely recognized as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This inherent biological relevance has spurred extensive investigation into synthetic derivatives of the imidazole-4-carboxamide core, leading to the discovery of compounds with a broad spectrum of pharmacological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and antimicrobial properties.

The focus of this guide, this compound, introduces two key structural modifications to the core: a mercapto (-SH) group at the 2-position and a methyl group at the 1-position of the imidazole ring. These substitutions are not merely decorative; they are anticipated to significantly influence the molecule's physicochemical properties, target-binding profile, and overall mechanism of action. The mercapto group, in particular, is a well-established pharmacophoric element known to interact with metallic cofactors in enzyme active sites and to participate in redox modulation.

This guide will dissect the established mechanisms of action of various classes of 5-amino-2-mercapto-1H-imidazole-4-carboxamide derivatives, providing a foundational understanding for future research and development endeavors.

Anti-Diabetic Potential: Inhibition of α-Glucosidase

A significant area of investigation for 2-mercapto-imidazole derivatives has been in the management of type 2 diabetes mellitus through the inhibition of α-glucosidase.[1] This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[2][3] Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia.[2][3]

Mechanism of α-Glucosidase Inhibition

Derivatives of 5-amino-1H-benzo[d]imidazole-2-thiol have demonstrated potent, competitive inhibition of α-glucosidase.[3][4] The proposed mechanism centers on the interaction of the imidazole and thiol moieties with the enzyme's active site. Molecular docking studies suggest that the imidazole core can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the catalytic pocket. The 2-mercapto group is believed to play a crucial role, potentially by coordinating with the zinc ion present in the active site of some glucosidases or by forming strong hydrogen bonds that stabilize the enzyme-inhibitor complex.

The arylideneamino substitution at the 5-position has been shown to be a key determinant of inhibitory potency, with different aromatic and heterocyclic substitutions leading to a wide range of IC50 values.[3][4] This highlights a critical area for structure-activity relationship (SAR) optimization.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard method for assessing the α-glucosidase inhibitory activity of test compounds.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

-

Test compounds (dissolved in DMSO)

-

Acarbose (positive control)

-

Phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase (0.5 U/mL) in 100 mM phosphate buffer (pH 6.8).

-

Prepare a 5 mM solution of pNPG in the same phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (at various concentrations), and 25 µL of the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the pNPG solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M Na₂CO₃.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anti-Inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

The imidazole scaffold is a well-established core for selective COX-2 inhibitors.[5][6] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins.[5] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[5]

Mechanism of COX-2 Inhibition

The selectivity of imidazole-based inhibitors for COX-2 is attributed to their ability to bind to a secondary pocket present in the COX-2 active site, which is absent in COX-1. Structure-activity relationship studies of 2,4,5-triarylimidazoles have shown that a sulfonyl or sulfonamide group at the para-position of one of the phenyl rings is crucial for high potency and selectivity.[7] While the specific derivatives of this compound have not been extensively studied as COX-2 inhibitors, the core imidazole structure suggests this as a plausible mechanism of action. The 2-mercapto group could potentially interact with residues in the active site, and modifications to the carboxamide moiety could be explored to enhance selectivity.

Mandatory Visualization: COX-2 Inhibition Pathway

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition by imidazole derivatives.

Anti-Cancer Potential: Kinase Inhibition

The imidazole-4-carboxamide scaffold has given rise to potent inhibitors of various protein kinases implicated in cancer progression. A notable example is the inhibition of Protein Kinase C-ι (PKC-ι), an oncogene overexpressed in several cancers, including prostate, breast, and ovarian cancer.[8][9]

Mechanism of PKC-ι Inhibition

A specific derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC-ι.[8] This inhibition leads to decreased cell growth and induction of apoptosis in cancer cell lines.[8][10] While the exact binding mode of ICA-1s is not fully elucidated, it is believed to interact with the ATP-binding pocket of the kinase. The 5-amino and 4-carboxamide groups are likely crucial for forming hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The cyclopentyl moiety explores a hydrophobic pocket, contributing to affinity and selectivity.

This precedent suggests that derivatives of this compound could be designed to target the ATP-binding sites of various kinases. The 2-mercapto group could be exploited to interact with specific residues, potentially even forming covalent bonds with cysteine residues present in the active site of some kinases, leading to irreversible inhibition.

Experimental Workflow: Kinase Inhibition Profiling

Caption: A typical workflow for characterizing the kinase inhibitory activity of a test compound.

Antimicrobial Activity: A Role for the 2-Mercapto Group

The 2-mercapto-imidazole and related 2-mercaptobenzothiazole scaffolds are known to possess significant antimicrobial and antifungal activities.[4][11] The thiol group is often a key player in the antimicrobial effects of these compounds.

Putative Antimicrobial Mechanisms

The precise mechanisms of antimicrobial action can vary, but several hypotheses have been put forward:

-

Enzyme Inhibition: The mercapto group can chelate essential metal ions in the active sites of bacterial or fungal enzymes, leading to their inactivation.

-

Disruption of Redox Homeostasis: The thiol group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that are toxic to microbial cells.

-

Inhibition of Cell Wall Synthesis: Some heterocyclic thiol compounds have been shown to interfere with the biosynthesis of the microbial cell wall.

-

Inhibition of Dihydrofolate Reductase (DHFR): Some 2-mercaptobenzimidazole derivatives have shown affinity for DHFR, an essential enzyme in nucleotide biosynthesis.[6]

The presence of the 2-mercapto group in this compound makes it a candidate for investigation as a novel antimicrobial agent.

Synthesis, Structure-Activity Relationships, and Future Perspectives

The synthesis of this compound and its derivatives can be achieved through multi-step synthetic routes, often starting from commercially available imidazole precursors. The versatility of the imidazole core allows for a wide range of chemical modifications to be explored, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Key SAR insights from related series suggest:

-

The 2-mercapto group: Often essential for activity, particularly in enzyme inhibition where it can act as a metal-binding pharmacophore.

-

The 1-position substituent: The methyl group in the titular compound likely influences solubility and metabolic stability. Larger or more complex substituents at this position can be used to probe specific interactions with the target protein.

-

The 4-carboxamide group: This group is a key hydrogen bond donor and acceptor and is often critical for anchoring the molecule in the active site of target enzymes.

-

The 5-amino group: This group can also participate in hydrogen bonding and can be a site for further derivatization to explore additional binding interactions.

Future Directions: The lack of direct mechanistic data on this compound underscores the need for further investigation. Future research should focus on:

-

Broad biological screening: To identify the primary cellular targets of this compound and its derivatives.

-

Target-based assays: Based on the findings from broader screening and the information presented in this guide, focused enzymatic and cellular assays should be conducted to confirm and characterize the mechanism of action.

-

Structural biology: Co-crystallization of active derivatives with their target proteins will provide invaluable insights for rational drug design.

-

Pharmacokinetic and in vivo studies: To evaluate the drug-like properties and therapeutic potential of lead compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the extensive knowledge base of related imidazole derivatives, researchers can rationally design and synthesize new chemical entities with tailored biological activities. The potential for these compounds to act as enzyme inhibitors, kinase modulators, and antimicrobial agents makes this an exciting and fruitful area for future drug discovery efforts. A systematic and multi-faceted approach, combining chemical synthesis, biological screening, and structural biology, will be essential to unlock the full therapeutic potential of this versatile chemical class.

References

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 2022. [Link]

-

Preclinical Testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: A Potent Protein Kinase C-ι Inhibitor as a Potential Prostate Carcinoma Therapeutic. Anticancer Research, 2015. [Link]

-